(S)-2-Amino-3-(quinolin-4-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a quinoline ring attached to the alpha carbon. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and biological research.
The compound's chemical structure is defined by its unique functional groups, which include an amino group and a quinoline moiety. It is synthesized through various chemical methods that involve specific starting materials and reaction conditions.
(S)-2-Amino-3-(quinolin-4-yl)propanoic acid falls under the category of amino acids, specifically classified as a non-proteinogenic amino acid due to its synthetic origin and structural characteristics. Its classification also extends to pharmaceutical compounds due to its potential therapeutic uses.
The synthesis of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid typically involves several key steps:
The synthesis may utilize techniques such as refluxing in organic solvents (e.g., ethanol) and employing various reagents to facilitate reactions. The optimization of reaction conditions is crucial for achieving high yields and purity.
The molecular structure of (S)-2-Amino-3-(quinolin-4-yl)propanoic acid can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 218.26 g/mol, and it exhibits specific stereochemical properties due to its chiral center.
(S)-2-Amino-3-(quinolin-4-yl)propanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (S)-2-Amino-3-(quinolin-4-yl)propanoic acid involves its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate enzyme activity by binding to active sites, influencing metabolic pathways and signal transduction processes.
Research indicates that compounds with similar structures can act as inhibitors or modulators within cellular pathways, suggesting potential therapeutic roles in treating diseases related to enzyme dysfunction or receptor signaling.
Relevant data includes:
(S)-2-Amino-3-(quinolin-4-yl)propanoic acid has several scientific applications:
Research continues to explore its efficacy in various biological systems, indicating its relevance in advancing pharmaceutical science and biochemistry.
The stereoselective construction of the (S)-enantiomer employs advanced catalytic and biomimetic strategies. Modern approaches leverage biomimetic asymmetric reduction using chiral NADPH models paired with phosphoric acid catalysts, achieving enantiomeric excess (ee) values of 95–99% under mild conditions [6]. This method exploits hydrogen-bonding interactions to activate the quinoline substrate while transferring chirality from the cofactor mimic. Alternative resolutions utilize cinchona alkaloids (e.g., cinchonidine or quinidine) to form diastereomeric salts with racemic mixtures, followed by selective crystallization . The chiral environment provided by these alkaloids differentiates enantiomers via steric and electronic interactions with the quinoline ring and carboxylate group. A comparative analysis shows the (S)-enantiomer exhibits 5-fold higher bioactivity than its (R)-counterpart in neurological targets, underscoring the necessity of configurational precision [3].
Table 1: Enantioselective Methods Comparison
| Method | Catalyst System | ee (%) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Biomimetic Reduction | NADPH Model/Phosphoric Acid | 95–99 | 85–94 | Mild conditions, high selectivity |
| Diastereomeric Resolution | Cinchonidine | 90–98 | 60–75 | Scalable crystallization |
| Asymmetric Hydrogenation | Chiral Titanium Complexes | 85–92 | 78–88 | Tolerates diverse substituents |
Incorporating this quinoline-functionalized amino acid into peptides demands tailored protecting group schemes and coupling protocols. The quinoline nitrogen’s basicity risks side reactions during standard Fmoc-SPPS, necessitating orthogonal protection of the α-amine (e.g., Fmoc) and carboxylic acid (e.g., tert-butyl ester) groups [3]. The quinoline ring itself typically remains unprotected but requires inert handling to avoid π-stacking interactions that impede resin loading. Coupling efficiencies drop below 85% without activating agents (e.g., HATU), which suppress racemization during amide bond formation. Post-assembly, global deprotection uses TFA cocktails containing scavengers (e.g., triisopropylsilane) to prevent electrophilic side reactions at the quinoline C2/C8 positions [6].
Palladium-catalyzed cross-coupling dominates C–C bond formation for quinoline-aa hybrids. Key approaches include:
Table 2: Metal Catalysts for C–C Bond Formation
| Reaction Type | Catalyst | Temperature | Yield (%) | Stereoretention |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80°C | 82–88 | >99% |
| C–H Functionalization | Pd(OAc)₂ | 100°C | 75–85 | 95–98% |
| Decarboxylative Allylation | Pd/Cu Bimetallic | 60°C | 70–78 | 90–93% |
Copper-catalyzed methods offer cost-effective alternatives, such as the Ullmann condensation of 4-iodoquinoline with Schiff bases of glycine, though enantiopurity requires chiral ligands (e.g., BINOL) [4].
Quinoline assembly precedes amino acid conjugation via Skraup synthesis (aniline + glycerol/H₂SO₄) or Doebner-Miller variants (substituted anilines + acrolein). Modern adaptations enhance efficiency:
Critical parameters include controlling exotherms during Skraup reactions to avoid tar formation and optimizing oxidant load (e.g., nitrobenzene) for full aromatization.
The zwitterionic nature of this amino acid (pKa: COOH ∼2.1, NH₂ ∼9.4) complicates selective protection. Preferred strategies:
Deprotection must avoid harsh conditions (e.g., prolonged HF) that degrade the quinoline core. The dihydrochloride salt form (CAS: 1062276-08-7) improves solubility for handling but complicates neutralization [7].
Scale-up hurdles include:
Industrial routes prioritize atom economy, exemplified by Friedlälder annulations achieving E-factors <15, and continuous processing to suppress racemization [6].
Final enantiopurification employs:
Table 3: Purification Method Performance
| Technique | Throughput | ee (%) | Solvent Consumption | Cost Index |
|---|---|---|---|---|
| Chiral HPLC | Low | >99 | High | 100 |
| SMB Chromatography | High | 98–99 | Medium | 75 |
| Diastereomeric Crystallization | Medium | 97–98 | Low | 50 |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: